molecular formula C16H13FO4 B6408405 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid CAS No. 1261940-22-0

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid

Cat. No.: B6408405
CAS No.: 1261940-22-0
M. Wt: 288.27 g/mol
InChI Key: XZIBOZPATQCAIV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)13-8-10(16(20)21-2)6-7-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIBOZPATQCAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691455
Record name 2'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-22-0
Record name 2'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methoxycarbonylphenylboronic acid and 2-methylbenzoic acid.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. The reaction conditions include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxycarbonylphenylboronic acid
  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • Methyl 3-fluoro-2-hydroxybenzoate
  • Methyl 5-fluoro-2-nitrobenzoate

Uniqueness

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

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